molecular formula C10H21ClN2O2 B070720 tert-Butyl piperidin-4-ylcarbamate hydrochloride CAS No. 179110-74-8

tert-Butyl piperidin-4-ylcarbamate hydrochloride

Cat. No.: B070720
CAS No.: 179110-74-8
M. Wt: 236.74 g/mol
InChI Key: VVLJVJSHANVSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl piperidin-4-ylcarbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Scientific Research Applications

tert-Butyl piperidin-4-ylcarbamate hydrochloride has a wide range of applications in scientific research, including:

Future Directions

The future directions for research and applications of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” are not specified in the available resources. Its utility would depend on the specific context, such as its potential role in organic synthesis, medicinal chemistry, or material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl piperidin-4-ylcarbamate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl piperidin-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

  • tert-Butyl 4-aminopiperidine-1-carboxylate
  • 1-N-Cbz-4-Aminopiperidine
  • N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Comparison: tert-Butyl piperidin-4-ylcarbamate hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the piperidine ring. These features confer distinct reactivity and stability compared to similar compounds. For example, tert-Butyl 4-aminopiperidine-1-carboxylate has a similar piperidine ring but lacks the hydrochloride salt form, affecting its solubility and reactivity .

Properties

IUPAC Name

tert-butyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLJVJSHANVSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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